molecular formula C18H20N2O6S B7697345 N-(1,3-benzodioxol-5-yl)-2-[4-(propylsulfamoyl)phenoxy]acetamide

N-(1,3-benzodioxol-5-yl)-2-[4-(propylsulfamoyl)phenoxy]acetamide

Cat. No.: B7697345
M. Wt: 392.4 g/mol
InChI Key: SEJLTVNNTKUTFH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[4-(propylsulfamoyl)phenoxy]acetamide is a complex organic compound that features a benzodioxole ring, a phenoxy group, and a propylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[4-(propylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-benzodioxole with an appropriate acylating agent to introduce the acetamide group. This is followed by the introduction of the phenoxy group through a nucleophilic substitution reaction. The final step involves the sulfonation of the phenoxy group with propylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[4-(propylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[4-(propylsulfamoyl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[4-(propylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole ring and the sulfonamide group play crucial roles in this binding process, interacting with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-4-(dimethylsulfamoyl)benzamide
  • N-(1,3-benzodioxol-5-yl)benzamide

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-[4-(propylsulfamoyl)phenoxy]acetamide is unique due to the presence of the propylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-2-9-19-27(22,23)15-6-4-14(5-7-15)24-11-18(21)20-13-3-8-16-17(10-13)26-12-25-16/h3-8,10,19H,2,9,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJLTVNNTKUTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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